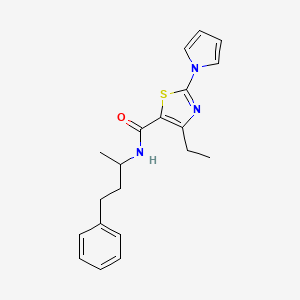

4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-N-(4-phenylbutan-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-3-17-18(25-20(22-17)23-13-7-8-14-23)19(24)21-15(2)11-12-16-9-5-4-6-10-16/h4-10,13-15H,3,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMPTRNJHIHIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(C)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under basic conditions.

Introduction of the Pyrrole Ring: Using a cyclization reaction involving an appropriate amine and an α,β-unsaturated carbonyl compound.

Attachment of the Phenylbutan Moiety: Through a Friedel-Crafts alkylation reaction.

Final Amidation: Coupling the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrolinones.

Reduction: Reduction reactions could target the thiazole ring, potentially yielding dihydrothiazoles.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiazole or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolinones, while substitution could introduce various functional groups onto the thiazole or pyrrole rings.

Scientific Research Applications

The biological activities of 4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide are diverse and include:

Antimicrobial Activity

Research indicates that thiazole derivatives can inhibit bacterial cell wall synthesis or disrupt membrane integrity. The compound may target enzymes such as transpeptidases, which are crucial for bacterial cell wall formation .

Anticancer Properties

Thiazole derivatives have shown promise in anticancer applications. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways. Preliminary studies suggest that this compound could be effective against specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives similar to 4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide:

- Antimicrobial Screening : A study evaluated various thiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds exhibiting significant activity were identified through in vitro assays .

- Anticancer Evaluation : Another research focused on the anticancer properties of thiazole derivatives against breast cancer cell lines (MCF7). The results indicated that certain derivatives were particularly effective at inhibiting cell growth and inducing apoptosis .

Mechanism of Action

The mechanism of action of “4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. Molecular targets could include enzymes like transpeptidases or receptors involved in cell signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related thiazole carboxamides:

Notes:

- †Estimated values for the target compound based on structural extrapolation from analogs. The N-(4-phenylbutan-2-yl) group likely increases logP compared to aryl-substituted analogs (e.g., M057-1759) due to its hydrophobic alkyl chain.

- Polar Surface Area (PSA): The methoxy group in M057-1738 increases PSA compared to M057-1759, suggesting better solubility . The target compound’s PSA is inferred to be moderate, balancing lipophilicity and solubility.

- Dasatinib and Minzasolmine: These clinically relevant thiazole carboxamides exhibit lower logP values due to polar substituents (e.g., hydroxyethyl piperazine in Dasatinib) .

Functional Group Impact on Bioactivity

- N-Substituent Flexibility: The 4-phenylbutan-2-yl group in the target compound introduces conformational flexibility, which may enhance binding to targets requiring induced-fit interactions. In contrast, rigid aryl substituents (e.g., 4-fluorophenyl in M057-1759) favor planar interactions .

- Pyrrole vs. Pyridine/Pyrimidine: The 1H-pyrrol-1-yl group in the target compound and analogs (M057-1759, M057-1738) may engage in π-π stacking, whereas pyridine/pyrimidine groups in Dasatinib and minzasolmine enable hydrogen bonding or metal coordination .

- Fluorine vs. Methoxy Substituents: The 4-fluoro group in M057-1759 enhances metabolic stability, while the 3-methoxy group in M057-1738 improves solubility but may reduce membrane permeability .

Therapeutic Implications

- The target compound’s flexible N-substituent could modulate kinase selectivity .

- Neurodegenerative Applications: Minzasolmine’s role as an alpha-synuclein oligomerization inhibitor suggests that pyrrole-thiazole hybrids (like the target compound) may have utility in neurodegenerative diseases .

- Antimicrobial Potential: Thiazole-pyrrole hybrids (e.g., M057-1759) have shown activity in phenotypic screens, though specific data for the target compound remain unexplored .

Biological Activity

4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound classified within thiazole derivatives. These compounds are notable for their diverse biological activities, which make them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The compound features a thiazole ring fused with a pyrrole moiety and a phenylbutan side chain. This unique combination may contribute to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide |

| Molecular Formula | C21H23N3OS |

| Molecular Weight | 367.49 g/mol |

| CAS Number | 1242928-38-6 |

The biological activity of 4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is hypothesized to involve multiple mechanisms depending on its application:

Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, potentially targeting enzymes such as transpeptidases.

Anticancer Properties : Similar thiazole derivatives have shown promise in anticancer applications by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Case Studies and Research Findings

Research has indicated that thiazole derivatives exhibit significant biological activities. For instance:

- Anticancer Activity : A study found that thiazole derivatives could induce apoptosis in various cancer cell lines, suggesting that 4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may have similar effects.

- Antimicrobial Efficacy : Thiazole compounds have been reported to possess antimicrobial properties against both gram-positive and gram-negative bacteria. The specific compound's structure may enhance its efficacy against resistant strains.

- Neuroprotective Effects : Some derivatives have shown potential in neuroprotection, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other known thiazole and pyrrole derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Thiamine (Vitamin B1) | Thiazole | Essential for carbohydrate metabolism |

| Sulfathiazole | Thiazole | Antimicrobial |

| Pyrrole Derivatives | Pyrrole | Antioxidant, anticancer |

The combination of the thiazole ring with the pyrrole structure and phenylbutan side chain may confer distinct biological activities not observed in simpler derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

- Methodological Answer : The synthesis of thiazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized by refluxing precursors like 2-amino-1,3-thiazoles with 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by TLC monitoring and recrystallization in ethanol . Adjustments to substituents (e.g., ethyl or phenyl groups) may require tailored acylating agents or coupling reagents. Post-reaction purification often involves basifying the mixture with sodium bicarbonate and recrystallizing from polar solvents like ethanol or DMSO/water mixtures .

Q. How can researchers optimize purification to achieve >95% purity for this compound?

- Methodological Answer : Recrystallization is critical. For thiazole derivatives, ethanol is commonly used due to its polarity and ability to dissolve impurities at elevated temperatures. If solubility is low (e.g., for hydrophobic substituents), a DMSO/water (2:1) mixture may improve yield . Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) can resolve structurally similar byproducts. Purity should be confirmed via HPLC or NMR .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, C-N stretch at ~1250 cm⁻¹ for the thiazole ring) .

- NMR : ¹H NMR can confirm substituent integration (e.g., ethyl group protons at δ 1.2–1.4 ppm, pyrrole protons at δ 6.0–6.5 ppm). ¹³C NMR resolves carbonyl carbons (~160–170 ppm) and aromatic systems .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths and angles, critical for verifying regiochemistry .

Advanced Research Questions

Q. How can computational methods address discrepancies in reaction yields or byproduct formation during synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify energy barriers or intermediates causing low yields. For example, ICReDD’s approach combines computational reaction path searches with experimental feedback to optimize conditions (e.g., solvent choice, temperature) . If byproducts arise from competing nucleophilic sites (e.g., pyrrole vs. thiazole nitrogen), electrostatic potential maps can predict reactivity .

Q. What experimental strategies resolve contradictions in pharmacological activity data for structural analogs?

- Methodological Answer :

- SAR Studies : Compare analogs with varied substituents (e.g., fluorophenyl vs. chlorophenyl groups) using in vitro assays (e.g., enzyme inhibition). For instance, fluorinated analogs in showed enhanced bioavailability due to metabolic stability .

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Discrepancies between in silico and in vitro results may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. How to design a robust protocol for evaluating metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Use NADPH cofactors to assess CYP450-mediated metabolism .

- Metabolite Identification : High-resolution MS (HRMS) coupled with isotopic labeling can trace metabolic pathways. For example, fluorophenyl groups in resist oxidation, improving half-life .

Q. What strategies mitigate crystallization challenges for X-ray structural analysis?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with solvents like DCM/hexane or methanol/water. For hydrophobic compounds (e.g., 4-phenylbutan-2-yl group), slow evaporation from DMSO/ethanol may yield suitable crystals .

- Cryoprotection : Soak crystals in Paratone-N oil or glycerol before flash-freezing to prevent lattice disruption during data collection .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : If spectral data (e.g., NMR) conflicts with computational predictions, re-examine solvent effects or tautomeric equilibria. For example, pyrrole protons may exhibit dynamic exchange broadening in DMSO-d₆ .

- Reaction Optimization : Use DoE (Design of Experiments) to statistically evaluate variables (e.g., temperature, stoichiometry). Central composite designs can identify interactions between reagent ratios and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.